molecular formula C10H17N3O2 B13455036 tert-Butyl (2-(1H-pyrazol-3-yl)ethyl)carbamate CAS No. 2217673-44-2

tert-Butyl (2-(1H-pyrazol-3-yl)ethyl)carbamate

Cat. No.: B13455036
CAS No.: 2217673-44-2
M. Wt: 211.26 g/mol
InChI Key: AGKJIKWXTBMMBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1H-pyrazol-5-yl)ethyl]carbamate can be achieved through several synthetic routes. One common method involves starting from 1-methyl-1H-pyrazol-5-amine. The process includes steps such as amination, reduction, esterification, trityl protection, and condensation . Another approach uses 5-amino-1-methyl-1H-pyrazole-4-carbonitrile as the starting material, which undergoes reactions with chloro-(triphenyl)methane, H₂O₂, NaOH, and other reagents to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactions and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(1H-pyrazol-5-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1H-pyrazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: tert-Butyl N-[2-(1H-pyrazol-5-yl)ethyl]carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and bioactive compounds .

Properties

CAS No.

2217673-44-2

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl N-[2-(1H-pyrazol-5-yl)ethyl]carbamate

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)11-6-4-8-5-7-12-13-8/h5,7H,4,6H2,1-3H3,(H,11,14)(H,12,13)

InChI Key

AGKJIKWXTBMMBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=NN1

Origin of Product

United States

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